molecular formula C9H13F3N4 B13356005 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13356005
M. Wt: 234.22 g/mol
InChI Key: QVLSZXWEQWAAPU-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a pyrazole-derived compound featuring a trifluoromethyl (–CF₃) group at the 3-position and an isobutyl (2-methylpropyl) substituent at the 1-position of the pyrazole ring. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the branched isobutyl chain may influence steric effects and solubility .

Properties

Molecular Formula

C9H13F3N4

Molecular Weight

234.22 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide

InChI

InChI=1S/C9H13F3N4/c1-5(2)4-16-6(8(13)14)3-7(15-16)9(10,11)12/h3,5H,4H2,1-2H3,(H3,13,14)

InChI Key

QVLSZXWEQWAAPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(F)(F)F)C(=N)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

Method Overview:

This classical route involves condensing hydrazine derivatives with α,β-unsaturated ketones or aldehydes bearing trifluoromethyl groups. The key steps include:

  • Formation of hydrazones from hydrazine derivatives and aldehydes.
  • Cyclization under acidic or basic conditions to generate the pyrazole ring.

Example Procedure:

  • Starting materials: 4-Hydrazinobenzoic acid and 4-trifluoromethyl-3-oxobut-1-ene derivatives.
  • Reaction conditions: Reflux in ethanol or acetic acid with catalytic acid or base to promote cyclization.
  • Outcome: Formation of the pyrazole ring with trifluoromethyl substitution at the 3-position.

Reaction Scheme:

Hydrazine derivative + α,β-unsaturated trifluoromethyl ketone → Cyclization → Pyrazole core

Supporting Data:

  • The synthesis of 3,5-bis(trifluoromethyl)pyrazoles via hydrazine and trifluoromethyl ketones has been documented, with yields exceeding 80% under optimized conditions.

Vilsmeier-Haack Formylation and Subsequent Functionalization

Method Overview:

  • Vilsmeier-Haack reaction introduces an aldehyde group at the 5-position of the pyrazole ring.
  • The aldehyde can then be converted into the carboximidamide via reaction with amidine derivatives.

Procedure:

  • React pyrazole derivatives with Vilsmeier reagent (generated from POCl₃ and DMF) to obtain the formylated intermediate.
  • Isolate the aldehyde, then treat with amidine or guanidine derivatives to form the carboximidamide group.

Reaction Conditions:

Step Reagent Solvent Temperature Yield (%)
Formylation POCl₃ / DMF Dichloromethane 0°C to room temp 85-90
Amidination Amidine derivative Ethanol Reflux 75-85

Functionalization at the 3- and 5-Positions

Method Overview:

  • Electrophilic substitution with trifluoromethyl groups using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates .
  • Bromination followed by substitution with nucleophiles to introduce various functional groups.

Example:

  • Bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole using N-bromosuccinimide (NBS) under mild conditions.
  • Subsequent substitution with amines or other nucleophiles yields derivatives like carboximidamides.

Reaction Data:

Reagent Conditions Yield (%) Notes
NBS Mild heat, room temp 80-85 For bromination at 4-position
Amine nucleophile Reflux 70-80 Functional group installation
Method Reagents Solvent Temperature Time Yield (%) Remarks
Hydrazine condensation Hydrazine derivatives + trifluoromethyl ketones Ethanol Reflux 4-8 hours 80-90 High regioselectivity
Vilsmeier-Haack formylation POCl₃ + DMF Dichloromethane 0°C to RT 2-4 hours 85-90 Efficient aldehyde introduction
Bromination NBS Acetonitrile Room temp 2-6 hours 80-85 For halogenation at 4-position
Amidination Amidine derivatives Ethanol Reflux 12-24 hours 75-85 Forms carboximidamide group
  • Reaction selectivity is enhanced by controlling temperature and reagent equivalents.
  • Purification typically involves recrystallization from ethanol or isopropanol.
  • Yield improvements are achieved through solvent optimization and reaction time control.
  • Safety considerations: Handling of reagents like POCl₃ and NBS requires appropriate protective measures.

The synthesis of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be efficiently achieved through a combination of hydrazine-based cyclocondensation, electrophilic aromatic substitution, and formylation followed by amidination. These methods are supported by recent literature emphasizing high yields, regioselectivity, and functional group compatibility, making them suitable for both laboratory-scale and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

The structural and functional diversity of pyrazole-carboximidamide derivatives allows for targeted modifications to optimize properties. Below is a detailed comparison with key analogs:

Substituent Effects on Physico-Chemical Properties

Table 1: Substituent Variations and Molecular Properties
Compound Name 1-Position Substituent 3-Position Substituent Molecular Weight (g/mol) Key Characteristics
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide Isobutyl –CF₃ ~253.2* High lipophilicity, moderate solubility
1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide 2-Fluoroethyl –CF₃ 224.16 Enhanced polarity due to –F; lower MW
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide Methyl –CF₃ ~193.1* Simplified alkyl chain; higher solubility
5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Phenyl Phenyl ~313.8* Aromatic bulk; lower hydrophobicity

*Calculated based on molecular formulas.

  • Trifluoromethyl vs. Non-Fluorinated Substituents: The –CF₃ group in the target compound enhances hydrophobicity and thermal stability compared to non-fluorinated analogs (e.g., phenyl or chloro-substituted derivatives in ) . This aligns with trends observed in magnetic ionic liquids (MILs), where –CF₃ improves hydrophobicity and chemical stability .
  • Alkyl vs. Aryl Substituents: The isobutyl group at the 1-position provides steric bulk without the aromatic π-system seen in phenyl-substituted analogs ().
  • Fluorinated Alkyl Chains : The 2-fluoroethyl analog () has lower molecular weight and higher polarity due to the fluorine atom, which may favor applications requiring moderate hydrophilicity .

Thermal and Chemical Stability

  • The trifluoromethyl group imparts robust thermal stability, as seen in MILs where –CF₃-containing ions resist decomposition at elevated temperatures . This suggests the target compound may outperform non-fluorinated analogs (e.g., compounds) in high-temperature applications.
  • The isobutyl chain, being less reactive than aryl groups, may reduce susceptibility to oxidative degradation compared to phenyl-substituted derivatives .

Biological Activity

1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a pyrazole derivative notable for its unique chemical structure, which includes a trifluoromethyl group and an isobutyl substituent. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is C8H10F3N5C_8H_{10}F_3N_5, with a molecular weight of approximately 234.22 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity , which is critical for membrane permeability and interaction with biological targets. The carboximidamide functional group contributes to its reactivity, making it a candidate for various applications in medicinal chemistry.

Biological Activity Overview

Research indicates that 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, it has demonstrated potent insecticidal activity against Plutella xylostella, outperforming conventional insecticides like fipronil.
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in inhibiting the production of pro-inflammatory cytokines and mediators .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit specific cancer cell lines, although detailed mechanisms and efficacy are still under investigation .

The mechanism by which 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide exerts its biological effects is likely multifaceted. Its lipophilic nature allows it to penetrate cell membranes effectively, enabling interactions with intracellular targets such as enzymes and receptors. This interaction may modulate enzyme activities or receptor functions, contributing to its observed biological activities .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against Plutella xylostella
Anti-inflammatoryInhibition of TNF-α production
AnticancerPotential inhibition of cancer cell lines

Case Study: Insecticidal Activity

A study conducted on the efficacy of 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide against Plutella xylostella showed that this compound significantly reduced pest populations compared to traditional insecticides. The research indicated that its mechanism involved disrupting normal physiological processes in the insects, leading to increased mortality rates.

Case Study: Anti-inflammatory Effects

In vitro studies demonstrated that the compound could effectively inhibit the release of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, and how can reaction efficiency be monitored?

The synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by trifluoromethylation and isobutyl substitution. Key steps include:

  • Precursor functionalization : Reacting pyrazole intermediates with trifluoromethylating agents (e.g., CF₃I) under inert atmospheres .
  • Isobutyl group introduction : Alkylation using isobutyl halides in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
  • Purification : Column chromatography using silica gel and gradient elution (hexane/ethyl acetate) .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) .
  • Infrared (IR) spectroscopy : Absorbance bands for C≡N (imidamide) near 2200 cm⁻¹ and CF₃ groups at 1150–1250 cm⁻¹ .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of the isobutyl and trifluoromethyl groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

While specific toxicity data may be limited, general precautions for pyrazole derivatives include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of volatile reagents (e.g., trifluoromethylation agents) .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .
  • Purity validation : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .
  • Computational modeling : Molecular docking to predict binding modes and identify false positives from off-target interactions .

Q. What strategies improve regioselective functionalization of the pyrazole core during synthesis?

Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing substituents (e.g., trifluoromethyl) guide electrophilic attacks to specific positions .
  • Solvent effects : Polar solvents (e.g., THF) stabilize transition states for isobutyl group addition at the N1 position .
  • Catalysis : Copper(I) salts enhance cycloaddition efficiency in triazole-pyrazole hybrids, a method adaptable for imidamide derivatives .

Q. How can computational methods guide the design of derivatives with enhanced stability or bioactivity?

Key approaches include:

  • Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • Molecular dynamics (MD) simulations : Assess solvation effects and conformational stability of the imidamide group .
  • SAR (Structure-Activity Relationship) libraries : Virtual screening of substituent variations (e.g., replacing isobutyl with cyclopropyl) .

Q. What analytical techniques are recommended for detecting degradation products under varying storage conditions?

Stability studies should employ:

  • Accelerated aging : Expose the compound to heat (40–60°C) and humidity (75% RH) for 1–4 weeks .
  • Mass spectrometry (MS) : Identify degradation fragments via LC-MS/MS with electrospray ionization .
  • Thermogravimetric analysis (TGA) : Monitor thermal decomposition thresholds (e.g., >150°C) .

Methodological Notes

  • Contradiction analysis : Cross-validate conflicting data using orthogonal techniques (e.g., NMR vs. X-ray for stereochemical assignments) .
  • Experimental design : Use fractional factorial designs to optimize solvent, temperature, and catalyst ratios in synthesis .
  • Data reporting : Include detailed spectral parameters (e.g., NMR coupling constants) and purity metrics (HPLC retention times) for reproducibility .

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